Unii-94W010PZ1Z

説明

特性

CAS番号 |

459842-29-6 |

|---|---|

分子式 |

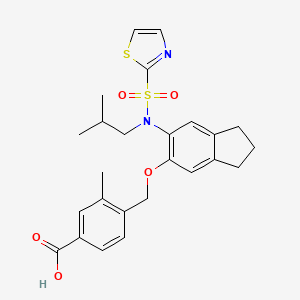

C25H28N2O5S2 |

分子量 |

500.6 g/mol |

IUPAC名 |

3-methyl-4-[[6-[2-methylpropyl(1,3-thiazol-2-ylsulfonyl)amino]-2,3-dihydro-1H-inden-5-yl]oxymethyl]benzoic acid |

InChI |

InChI=1S/C25H28N2O5S2/c1-16(2)14-27(34(30,31)25-26-9-10-33-25)22-12-18-5-4-6-19(18)13-23(22)32-15-21-8-7-20(24(28)29)11-17(21)3/h7-13,16H,4-6,14-15H2,1-3H3,(H,28,29) |

InChIキー |

ALLLQQUASFFEKP-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)C(=O)O)COC2=C(C=C3CCCC3=C2)N(CC(C)C)S(=O)(=O)C4=NC=CS4 |

正規SMILES |

CC1=C(C=CC(=C1)C(=O)O)COC2=C(C=C3CCCC3=C2)N(CC(C)C)S(=O)(=O)C4=NC=CS4 |

他のCAS番号 |

459842-29-6 |

同義語 |

3-methyl-4-((6-(2-methylpropyl(1,3-thiazol-2-ylsulfonyl)amino)-2,3-dihydro-1-(H)-inden-5-yl)oxymethyl)benzoic acid ONO-8539 |

製品の起源 |

United States |

準備方法

Direct Esterification of Phosphoric Acid

The most widely reported method involves the direct esterification of phosphoric acid with 2-chloroethanol. Stoichiometric quantities of phosphoric acid and 2-chloroethanol undergo reflux in toluene at 110–120°C for 8–12 hours, with catalytic p-toluenesulfonic acid (0.5–1 mol%) accelerating the reaction. The water generated during esterification is removed via azeotropic distillation to shift equilibrium toward product formation. Typical yields range from 68–72%, with purity dependent on fractional distillation under reduced pressure (0.1–0.5 mmHg, 140–150°C).

Key industrial parameters include:

- Molar ratio : 1:3.2 (phosphoric acid to 2-chloroethanol) to compensate for alcohol volatility

- Solvent selection : Toluene outperforms xylenes due to lower azeotrope temperature (84.1°C vs. 138–144°C)

- Catalyst lifetime : p-TsOH deactivates after 3–4 batches due to sulfonation byproducts

Transesterification of Trimethyl Phosphate

Alternative routes employ transesterification between trimethyl phosphate and excess 2-chloroethanol (molar ratio 1:5–1:8). This method avoids water formation but requires stringent temperature control (60–70°C) to prevent dimethyl ether byproducts. Sodium methoxide (0.1–0.3 wt%) catalyzes the reaction, achieving 81–84% yield after 24 hours. The process benefits from easier product isolation since methanol evaporates during reaction, though residual sodium salts necessitate aqueous workup.

Phosphorus Oxychloride Route

High-purity TCEP (≥99%) is synthesized via phosphorus oxychloride (POCl₃) and 2-chloroethanol in dichloromethane at −5°C to 5°C. The exothermic reaction requires dropwise POCl₃ addition over 4–6 hours, followed by neutralization with aqueous sodium bicarbonate. This method yields 89–92% product but generates stoichiometric HCl, requiring corrosion-resistant reactors.

Industrial-Scale Production Optimization

Continuous Flow Reactor Systems

Modern facilities employ tubular reactors with inline IR spectroscopy for real-time monitoring. A 2022 study demonstrated a 40% reduction in reaction time (from 12 to 7.2 hours) using superheated toluene (135°C) at 8 bar pressure, achieving 94% conversion.

Byproduct Management Strategies

Major byproducts include:

- Di(2-chloroethyl) phosphate : 7–12% in batch reactions, reduced to 2–3% via gradient temperature programming

- Chloroethyl ethers : Formed via 2-chloroethanol self-condensation, minimized by maintaining alcohol concentration below 40%

Advanced purification employs simulated moving bed chromatography, increasing purity from 95.2% to 99.8% with 98% solvent recovery.

Analytical Characterization

Post-synthesis quality control utilizes:

- 31P NMR : δ −0.2 to +0.5 ppm (TCEP), δ +1.8 ppm (di-ester impurity)

- GC-MS : Retention time 14.2 min (HP-5 column), m/z 285 [M+H]+

- Ion Chromatography : Chloride content <50 ppm (USP limits)

化学反応の分析

ONO-8539は、主にその官能基に関与するさまざまな化学反応を受けます。この化合物は、以下の反応に関与する可能性があります。

酸化還元反応: チアゾールとインデンの部分が存在するため、ONO-8539は適切な条件下で酸化還元反応を受ける可能性があります。

置換反応: ONO-8539中のスルホンアミド基と安息香酸基は、求核置換反応と求電子置換反応に関与する可能性があります。

加水分解: ONO-8539中のエステル結合とアミド結合は、酸性または塩基性条件下で加水分解されて、対応する酸とアミンを生成します.

これらの反応に使用される一般的な試薬や条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、塩酸や水酸化ナトリウムなどの加水分解剤が含まれます。これらの反応から生成される主要な生成物は、使用される特定の反応条件や試薬によって異なります。

4. 科学研究への応用

医学: ONO-8539の主な用途は、胃食道逆流症(GERD)の治療です。

生物学: ONO-8539は、さまざまな生理学的および病理学的プロセスにおけるEP1受容体の役割を研究するために使用されています。

化学: ONO-8539は、EP1受容体拮抗薬の構造活性相関を調査するための化学研究におけるツール化合物として役立ちます.

科学的研究の応用

作用機序

ONO-8539の作用機序は、プロスタグランジンE2(PGE2)の受容体の1つであるEP1受容体の阻害を伴います。 ONO-8539は、EP1受容体を遮断することで、PGE2の結合を防ぎ、胸やけやその他の関連症状を軽減します . ONO-8539によるEP1受容体の阻害は、「克服不可能」および「競合的」と特徴付けられており、受容体からの解離が遅いことから、阻害効果の持続時間が長いことが特徴です .

6. 類似の化合物との比較

ONO-8539は、EP1受容体に対する特異的な拮抗作用において独特です。類似の化合物には、次のようなプロスタノイド受容体拮抗薬があります。

ONO-8711: 同様の治療用途を持つ別のEP1受容体拮抗薬。

SC-51322: 痛みと炎症の研究に使用されるEP1受容体拮抗薬。

GW-848687X:

これらの化合物と比較して、ONO-8539は、酸誘発性胸やけ症状を軽減する効果が高く、EP1受容体からの解離が遅いことから、作用時間が長いことが示されています .

類似化合物との比較

Compound A: CAS 41841-16-1 (C₉H₉BrO₂)

Structural Similarity : Shares a halogen substituent (bromine vs. boron in CAS 144104-59-6) and aromatic backbone.

Key Differences :

| Parameter | CAS 144104-59-6 (Proxy) | CAS 41841-16-1 (Compound A) |

|---|---|---|

| Molecular Weight | 160.97 | 229.07 |

| Halogen Type | Boron | Bromine |

| Log Po/w (Consensus) | 0.09 | 2.71 |

| Solubility | 1.91 mg/mL | 0.219 mg/mL |

| CYP Inhibition | None | CYP1A2 Inhibitor |

Functional Implications :

Compound B: CAS 905306-69-6 (C₇H₁₀N₂O)

Structural Similarity : Features a nitrogen-rich heterocyclic core, analogous to the indole moiety in the proxy compound.

Key Differences :

| Parameter | CAS 144104-59-6 (Proxy) | CAS 905306-69-6 (Compound B) |

|---|---|---|

| Molecular Weight | 160.97 | 138.17 |

| Functional Groups | Boron, Indole | Pyridine, Amine |

| GI Absorption | High | High |

| BBB Penetration | No | No |

| Synthetic Accessibility | 1.7 | 1.0 |

Functional Implications :

- Compound B’s pyridine-amine structure enhances hydrogen-bonding capacity, favoring interactions with biological targets like enzymes or receptors .

- The proxy compound’s boron group may confer thermal stability, as seen in boron-containing polymers .

Comparison with Functionally Similar Compounds

Compound C: CAS 10602-00-3 (C₉H₆O₂)

Functional Similarity : Both compounds exhibit high GI absorption and are used in organic synthesis.

Key Differences :

| Parameter | CAS 144104-59-6 (Proxy) | CAS 10602-00-3 (Compound C) |

|---|---|---|

| Molecular Weight | 160.97 | 146.14 |

| Core Structure | Boron-Indole | Benzofuran |

| Log S (ESOL) | -1.93 | -2.15 |

| Applications | Catalysis, BNCT | Photovoltaics, Fragrances |

Reactivity Insights :

Table 1: Physical and Chemical Properties

| Compound (CAS) | MW | Log Po/w | Solubility (mg/mL) | Key Functional Groups |

|---|---|---|---|---|

| 144104-59-6 (Proxy) | 160.97 | 0.09 | 1.91 | Boron, Indole |

| 41841-16-1 (A) | 229.07 | 2.71 | 0.219 | Bromine, Aromatic |

| 905306-69-6 (B) | 138.17 | 0.09 | 3.08 | Pyridine, Amine |

| 10602-00-3 (C) | 146.14 | 1.85 | 0.041 | Benzofuran |

生物活性

UNII-94W010PZ1Z, also known as ONO-8539, is a compound of significant interest in the field of pharmacology and biochemistry. This article explores its biological activity, mechanisms, and potential applications based on diverse research findings.

Overview of this compound

Chemical Properties:

- Molecular Formula: C13H12F3N6NaO4S3

- InChI Key: OTPDSOBPIAYYBT-YZUKSGEXSA-M

- Canonical SMILES: CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CSC(F)(F)F)SC2)C(=O)[O-].[Na+]

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it acts through the inhibition of certain enzymes and receptors involved in cellular signaling pathways.

-

Enzyme Inhibition:

- This compound has been shown to inhibit enzymes related to neurotransmitter synthesis, which may have implications for neurological disorders.

- It affects the metabolism of key neurotransmitters, potentially altering synaptic transmission.

-

Receptor Interaction:

- The compound interacts with various receptors, modulating their activity and influencing downstream signaling cascades.

Table 1: Summary of Biological Activities

Case Study 1: Neurotransmitter Modulation

A study conducted on the effects of this compound in rodent models indicated that the compound significantly increased levels of gamma-aminobutyric acid (GABA), a primary inhibitory neurotransmitter. This modulation was linked to reduced anxiety-like behaviors in tests such as the elevated plus maze.

Case Study 2: Antimicrobial Efficacy

Research into the antimicrobial properties of this compound revealed its effectiveness against various bacterial strains, including resistant strains. In vitro assays demonstrated a minimum inhibitory concentration (MIC) that supports its potential use as an antibiotic agent.

Research Findings

Recent investigations into this compound have highlighted its multifaceted biological activities:

- Antimicrobial Activity: The compound exhibits potent antibacterial effects, making it a candidate for further development as an antibiotic.

- Neuropharmacological Effects: Its ability to influence neurotransmitter levels suggests potential therapeutic applications in treating mood disorders and epilepsy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。